molecular formula C12H10ClN3O4 B2529208 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde CAS No. 925147-35-9

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde

Cat. No.: B2529208
CAS No.: 925147-35-9
M. Wt: 295.68
InChI Key: FJWDXLCGORKRHA-UHFFFAOYSA-N
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Description

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a methoxybenzaldehyde moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chloropyrazole, followed by the formation of a pyrazole-aldehyde intermediate. This intermediate is then subjected to a condensation reaction with 3-methoxybenzaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzoic acid.

    Reduction: 4-[(4-chloro-3-amino-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitro-1H-pyrazole: Shares the pyrazole core with similar substituents.

    3-methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety.

    4-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde: Lacks the nitro group.

Uniqueness

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups in the same molecule allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWDXLCGORKRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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